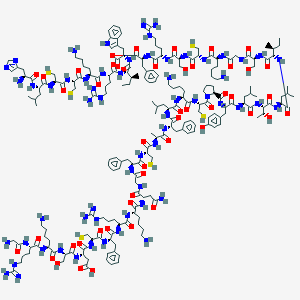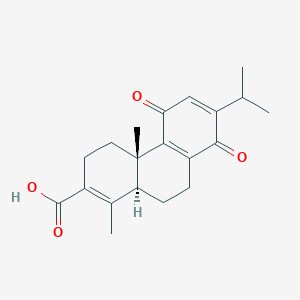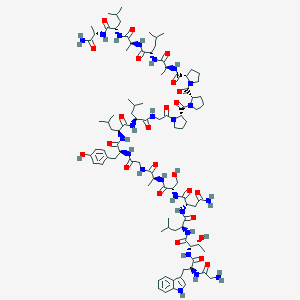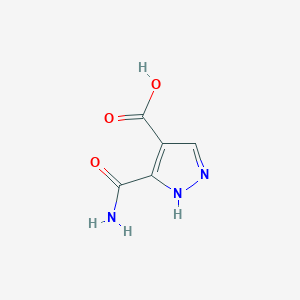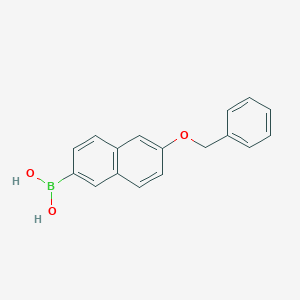
6-Benzyloxy-2-Naphthylboronsäure
Übersicht
Beschreibung
6-Benzyloxy-2-naphthylboronic acid is a laboratory chemical with the molecular formula C17H15BO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Chemical Reactions Analysis
Boronic acids, including 6-Benzyloxy-2-naphthylboronic acid, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Arzneimittelentwicklung
6-Benzyloxy-2-Naphthylboronsäure wird in der medizinischen Chemie zur Synthese pharmazeutischer Verbindungen verwendet. Ihre Boronsäuregruppe ist entscheidend für die Entwicklung neuer Medikamente, insbesondere solcher, die auf Enzym- und Rezeptorstellen abzielen. Die Fähigkeit der Verbindung, stabile kovalente Bindungen mit Biomolekülen einzugehen, macht sie wertvoll für die Entwicklung von Inhibitoren, die biologische Pfade modulieren können .
Materialwissenschaften: Polymersynthese
In den Materialwissenschaften dient diese Verbindung als Baustein für die Herstellung neuer Polymere. Ihre Boronsäuregruppe kann mit verschiedenen Diolen reagieren, um Boronsäureester zu bilden, die Schlüsselintermediate bei der Synthese von Polymeren mit spezifischen Eigenschaften wie Leitfähigkeit, biologischer Abbaubarkeit oder thermischer Stabilität sind .
Organische Synthese: Bausteine
This compound ist ein vielseitiges Reagenz in der organischen Synthese. Es wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen in komplexen organischen Molekülen von entscheidender Bedeutung sind. Diese Reaktion wird häufig bei der Synthese von Naturstoffen, Pharmazeutika und fortschrittlichen Materialien eingesetzt .
Analytische Chemie: Chromatographie
In der analytischen Chemie werden Derivate von this compound als stationäre Phasen in der Chromatographie verwendet. Die Boronsäuregruppe interagiert mit cis-Diolen, wie sie in Zuckern vorkommen, und bietet eine Methode zur Trennung und Analyse komplexer Gemische .
Landwirtschaft: Schädlingsbekämpfungsmittel
Während direkte Anwendungen in der Landwirtschaft nicht gut dokumentiert sind, wurden Boronsäuren auf ihre mögliche Verwendung bei der Entwicklung von Schädlingsbekämpfungsmitteln untersucht. Ihre Fähigkeit, biologische Systeme zu stören, könnte genutzt werden, um wirksamere und umweltfreundlichere Pestizide zu entwickeln .
Umweltwissenschaften: Sensorik und Detektion
Boronsäureverbindungen, einschließlich this compound, werden auf ihre Verwendung in der Umweltsensorik und -detektion untersucht. Sie können in Sensoren integriert werden, die verschiedene organische und anorganische Schadstoffe erkennen und so zur Überwachung und Erhaltung der Umweltgesundheit beitragen .
Biochemie: Untersuchung von Enzymmechanismen
Diese Verbindung wird auch in der Biochemie zur Untersuchung von Enzymmechanismen verwendet. Die Boronsäuregruppe kann reversible kovalente Bindungen mit den aktiven Zentren von Enzymen eingehen, wodurch Forscher die Bindungs- und katalytischen Prozesse von Enzymen untersuchen können .
Nanotechnologie: Funktionalisierung von Nanopartikeln
In der Nanotechnologie wird this compound zur Funktionalisierung der Oberfläche von Nanopartikeln verwendet. Diese Funktionalisierung kann den Nanopartikeln spezifische Erkennungsfähigkeiten verleihen, wodurch sie in der gezielten Wirkstoffabgabe und in diagnostischen Anwendungen nützlich werden .
Safety and Hazards
6-Benzyloxy-2-naphthylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Wirkmechanismus
Target of Action
The primary target of 6-Benzyloxy-2-naphthylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 6-Benzyloxy-2-naphthylboronic acid) transfers a formally nucleophilic organic group from boron to palladium . This is preceded by an oxidative addition step where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
The key biochemical pathway involved in the action of 6-Benzyloxy-2-naphthylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 6-Benzyloxy-2-naphthylboronic acid is the formation of a new carbon-carbon bond . This is a critical step in the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .
Action Environment
The action of 6-Benzyloxy-2-naphthylboronic acid is influenced by various environmental factors. The Suzuki-Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent can also be tailored for application under specific conditions .
Eigenschaften
IUPAC Name |
(6-phenylmethoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAZMUBLCEMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383273 | |
| Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152915-83-8 | |
| Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
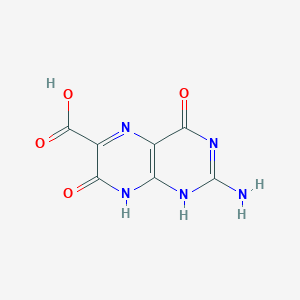
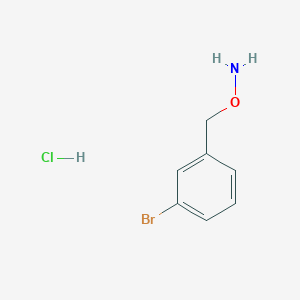

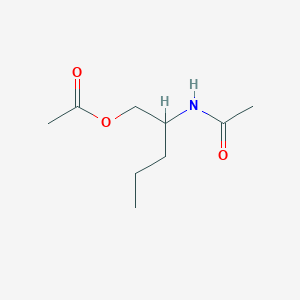
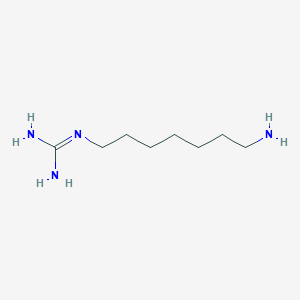
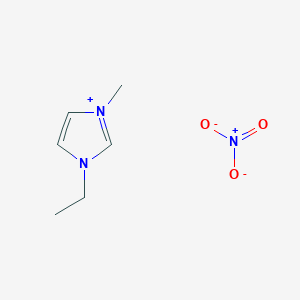
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)
